molecular formula C12H13F2NO B15310167 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine

Cat. No.: B15310167
M. Wt: 225.23 g/mol
InChI Key: UTUZEGIMPROQNC-UHFFFAOYSA-N
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Description

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an amine group attached to a methylpropan chain.

Preparation Methods

The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the Benzofuran Ring: This step involves cyclization reactions to form the benzofuran core.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the benzofuran ring.

    Attachment of the Methylpropan Chain:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: The fluorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:

    1-(6,7-Difluorobenzofuran-2-yl)ethan-1-one: This compound has a similar benzofuran core but lacks the methylpropan chain and amine group.

    1-(6,7-Difluorobenzofuran-2-yl)propan-1-amine: Similar structure but with a different alkyl chain length.

    1-(6,7-Difluorobenzofuran-2-yl)-2-methylbutan-1-amine: Similar structure but with a longer alkyl chain.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

1-(6,7-difluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H13F2NO/c1-6(2)11(15)9-5-7-3-4-8(13)10(14)12(7)16-9/h3-6,11H,15H2,1-2H3

InChI Key

UTUZEGIMPROQNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C(=C(C=C2)F)F)N

Origin of Product

United States

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